Oral Bioavailability: 50-Fold Enhancement Over Aluminum Hydroxide in Humans
In a clinical study with two male volunteers, the oral bioavailability of aluminum from aluminum citrate was found to be 5.23 × 10⁻³ (fractional uptake), which is approximately 50 times greater than the uptake from an aluminum hydroxide suspension, measured at 1.04 × 10⁻⁴ [1]. This demonstrates a dramatically enhanced systemic exposure profile for aluminum citrate in humans.
| Evidence Dimension | Fractional Aluminum Uptake (Oral Bioavailability) in Humans |
|---|---|
| Target Compound Data | 5.23 × 10⁻³ |
| Comparator Or Baseline | Aluminum Hydroxide: 1.04 × 10⁻⁴ |
| Quantified Difference | Approximately 50-fold greater bioavailability for aluminum citrate. |
| Conditions | Two male volunteers; oral administration of ²⁶Al-labeled compounds via gastric tube; blood, urine, and feces collected over 6 days; analysis via gamma-counting and accelerator mass spectrometry. |
Why This Matters
This 50-fold difference in oral bioavailability is critical for applications where systemic aluminum delivery is intended (e.g., research models) and, conversely, a major safety and procurement consideration for applications where minimizing absorption is paramount (e.g., topical formulations, food contact).
- [1] N.D. Priest et al. (1996). THE BIOAVAILABILITY OF AL-26-LABELED ALUMINUM CITRATE AND ALUMINUM HYDROXIDE IN VOLUNTEERS. BioMetals, 9(3), 221-228. View Source
